Prednisolone sodium metazoate

Catalog No.
S540144
CAS No.
630-67-1
M.F
C28H31NaO9S
M. Wt
566.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prednisolone sodium metazoate

CAS Number

630-67-1

Product Name

Prednisolone sodium metazoate

IUPAC Name

sodium;3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate

Molecular Formula

C28H31NaO9S

Molecular Weight

566.6 g/mol

InChI

InChI=1S/C28H32O9S.Na/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36;/h3-5,8,10,12-13,20-22,24,30,33H,6-7,9,11,14-15H2,1-2H3,(H,34,35,36);/q;+1/p-1/t20-,21-,22-,24+,26-,27-,28-;/m0./s1

InChI Key

RWFZSORKWFPGNE-VDYYWZOJSA-M

SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=CC35C)O.[Na+]

Solubility

Soluble in DMSO

Synonyms

prednisolone 21-3-sulfobenzoate, prednisolone 21-m-sulfobenzoate, prednisolone metasulfobenzoate, prednisolone methylsulfobenzoate, prednisolone sodium metasulphobenzoate

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=CC35C)O.[Na+]

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=C[C@]35C)O.[Na+]

Description

The exact mass of the compound Prednisolone sodium metazoate is 566.1586 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Pregnanes - Pregnadienes - Pregnadienetriols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here are some areas where prednisolone sodium metazoate is being explored in scientific research:

  • Local Treatment of Oral Ulcers

    Researchers are investigating prednisolone sodium metazoate for the topical treatment of recurrent aphthous ulcers, commonly known as mouth ulcers. The medication's anti-inflammatory properties could potentially reduce inflammation and pain associated with these ulcers. Studies have been conducted to develop mucoadhesive gels containing prednisolone sodium metazoate for sustained release at the ulcer site [].

  • Drug Delivery Systems

    Prednisolone sodium metazoate's properties are being explored for its use in developing novel drug delivery systems. These systems aim to deliver the drug specifically to the target site and improve its bioavailability. Studies have investigated incorporating prednisolone sodium metazoate into various carriers, such as liposomes and nanoparticles, for topical and transdermal applications.

Prednisolone sodium metazoate is a synthetic glucocorticoid, primarily used for its anti-inflammatory and immunosuppressive properties. It is characterized by its chemical structure, which includes a sodium salt form of prednisolone, a potent steroid hormone. The compound has the empirical formula C21H27Na2O8PC_{21}H_{27}Na_2O_8P and a molecular weight of approximately 484.39 g/mol . Prednisolone sodium metazoate is typically presented as a white or slightly yellow powder, which is soluble in water and methanol but only slightly soluble in alcohol and chloroform .

. It can undergo hydrolysis, oxidation, and reduction processes typical of steroid compounds. For example, the presence of hydroxyl groups in the molecule makes it susceptible to oxidation, which can lead to the formation of different metabolites. Furthermore, the sodium component allows for ionic interactions with biological macromolecules, enhancing its solubility and bioavailability in physiological environments .

Prednisolone sodium metazoate exhibits significant biological activity through its mechanism as a glucocorticoid receptor agonist. It modulates gene expression involved in inflammatory responses, leading to decreased production of pro-inflammatory cytokines and chemokines. Its pharmacological effects include:

  • Anti-inflammatory Action: Inhibition of inflammatory mediators such as prostaglandins and leukotrienes.
  • Immunosuppressive Effects: Reduction of immune cell activation and proliferation.
  • Metabolic Effects: Promotion of gluconeogenesis and increased glycogen storage in the liver, along with protein catabolism and lipolysis .

The synthesis of prednisolone sodium metazoate typically involves several steps:

  • Starting Material: Prednisolone is used as the starting material.
  • Sodium Salt Formation: The conversion to sodium metazoate involves reacting prednisolone with sodium hydroxide or sodium carbonate in an aqueous medium.
  • Purification: The resulting product is purified through crystallization or chromatography techniques to achieve the desired purity levels.

Alternative synthesis routes may involve modifications to the steroid backbone to enhance specific properties or bioavailability .

Prednisolone sodium metazoate is utilized in various medical applications including:

  • Treatment of Inflammatory Conditions: Such as arthritis, asthma, and autoimmune disorders.
  • Immunosuppressive Therapy: Used in organ transplantation to prevent rejection.
  • Dermatological Preparations: Employed in creams and ointments for skin inflammatory conditions .

Interaction studies indicate that prednisolone sodium metazoate can interact with various drugs and biological systems:

  • Drug Interactions: It may potentiate the effects of other corticosteroids or non-steroidal anti-inflammatory drugs (NSAIDs), increasing the risk of gastrointestinal side effects.
  • Biological Interactions: The compound can influence the pharmacokinetics of drugs metabolized by liver enzymes due to its effects on hepatic enzyme activity .

Prednisolone sodium metazoate shares similarities with several other corticosteroids. Here’s a comparison highlighting its uniqueness:

Compound NameChemical StructureUnique Properties
PrednisoneC21H26O5Prodrug form; converted to prednisolone
DexamethasoneC22H29F2O5More potent anti-inflammatory effects
TriamcinoloneC21H25O6Longer duration of action
BetamethasoneC22H29FO5Higher anti-inflammatory potency

Prednisolone sodium metazoate is unique due to its specific formulation that enhances solubility and absorption compared to other corticosteroids, making it particularly effective for certain therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

566.15864802 g/mol

Monoisotopic Mass

566.15864802 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D345THM53T

Related CAS

3694-41-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 5 companies with hazard statement code(s):;
H302+H312+H332 (33.33%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H351 (33.33%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in inflammatory bowel disease and ulcerative colitis.

Pharmacology

Prednisolone Sodium Metasulfobenzoate is a poorly adsorbed analog of prednisolone, a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. After cell surface receptor attachment and cell entry, prednisolone enters the nucleus where it binds to and activates specific nuclear receptors, resulting in an altered gene expression and inhibition of proinflammatory cytokine production. This agent also decreases the number of circulating lymphocytes, induces cell differentiation, and stimulates apoptosis in sensitive tumor cells populations. (NCI)

Mechanism of Action

ATL-2502 is the combination of Alizyme's proprietary colonic drug delivery system, colal, and prednisolone metasulfobenzoate sodium ("PMSBS"), an approved steroid in Europe. colal-PRED has a starch coating that is only broken down in the gut by bacteria occurring in the colon. This leads to topical delivery of PMSBS to the colon rather than systemic delivery with the objective of providing efficacy, but without the side effects of steroids; however, the efficacy and safety of colal-PRED must be shown in well-controlled, prospective clinical trials and approved by the FDA.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

630-67-1

Wikipedia

Prednisolone sodium metazoate

Dates

Modify: 2023-08-15
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